6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methide. This leads to the formation of the target compound, along with other intermediates. The reaction proceeds via a retro-Diels–Alder mechanism .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one consists of a furoquinoline core with two methoxy groups (at positions 6 and 7) and a nitrophenyl group (at position 9). The overall structure is fused and exhibits aromaticity. The presence of the nitro group suggests potential reactivity .
Chemical Reactions Analysis
In mass spectra, the compound undergoes fragmentation, primarily through a retro-Diels–Alder reaction. This results in the formation of 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide. The compound is stable and soluble in organic solvents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticorrosive Materials
Quinoline derivatives, including 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one, have been widely recognized for their anticorrosive properties. These compounds exhibit remarkable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents like methoxy (–OMe) and nitro (–NO2) groups enhances their adsorption and interaction with metal surfaces, providing a protective layer against corrosion (Verma, Quraishi, & Ebenso, 2020).
Photocatalytic Degradation
The compound's structure, featuring methoxy and nitro substituents, could potentially play a role in photocatalytic degradation processes. While the direct application of this specific quinoline derivative in photocatalytic degradation was not highlighted in the retrieved literature, the structural resemblance to compounds like quinoline, which have been explored for photocatalytic degradation of pollutants, suggests potential utility in environmental remediation efforts (Pichat, 1997).
Biological Activities
Quinoline and its derivatives, including the compound , are known for a broad spectrum of biological activities. These compounds have been studied for their antitumor, antimalarial, antibacterial, and antifungal properties, among others. The molecular structure of quinoline derivatives, which allows for interaction with biological targets, makes them promising candidates for drug development (Shang et al., 2018).
Therapeutic Significance
The therapeutic potential of quinoline derivatives has been extensively explored, with various compounds showing promise as treatments for diseases like cancer and malaria. The versatility of the quinoline scaffold, combined with its ability to be modified to enhance biological activity, underscores the significance of these compounds in medicinal chemistry (Hussaini, 2016).
Future Directions
properties
IUPAC Name |
6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-15-7-11-12(8-16(15)26-2)20-13-9-27-19(22)18(13)17(11)10-5-3-4-6-14(10)21(23)24/h3-8,17,20H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPPZOOSRLYLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)COC3=O)C4=CC=CC=C4[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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